N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide
Description
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-3-21-8-9-25-17(12-21)18(23)20-14-6-7-22(11-14)15-10-13(19)4-5-16(15)24-2/h4-5,10,14,17H,3,6-9,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGQNLGELGCNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)NC2CCN(C2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of Pyrrolidine Intermediate
Reagents: 5-chloro-2-methoxybenzaldehyde, pyrrolidine
Conditions: Reflux in ethanol, followed by purification through recrystallization.
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Step 2: Preparation of Morpholine Intermediate
Reagents: 4-ethylmorpholine, acyl chloride
Conditions: Stirring at room temperature, followed by purification through column chromatography.
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Step 3: Coupling Reaction
Reagents: Pyrrolidine intermediate, morpholine intermediate, coupling agent (e.g., EDCI)
Conditions: Stirring at room temperature, followed by purification through HPLC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Bromine in chloroform, room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-3-(methoxymethyl)-1-methylpyrazole-4-carboxamide
- N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide
Uniqueness
N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-ethylmorpholine-2-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
